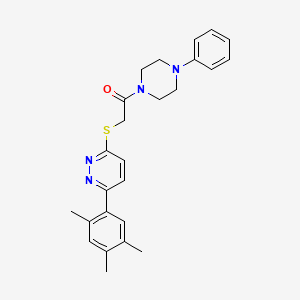

1-(4-Phenylpiperazin-1-yl)-2-((6-(2,4,5-trimethylphenyl)pyridazin-3-yl)thio)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Phenylpiperazin-1-yl)-2-((6-(2,4,5-trimethylphenyl)pyridazin-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C25H28N4OS and its molecular weight is 432.59. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-(4-Phenylpiperazin-1-yl)-2-((6-(2,4,5-trimethylphenyl)pyridazin-3-yl)thio)ethanone is a compound of interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, emphasizing its pharmacological implications.

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step process involving the reaction of 4-phenylpiperazine with various electrophilic agents to introduce the thioether and pyridazine moieties. The structural integrity is confirmed using techniques such as NMR and X-ray crystallography, which elucidate the spatial arrangement of atoms and functional groups.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Piperazine derivatives, including this compound, have been shown to influence serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions.

Pharmacological Effects

This compound exhibits several pharmacological effects:

- Antidepressant Activity : Similar piperazine derivatives have demonstrated efficacy in animal models of depression by modulating serotonin reuptake mechanisms.

- Anxiolytic Effects : The compound may also possess anxiolytic properties through its action on GABAergic systems.

Case Studies

- In Vitro Studies : In vitro assays have shown that related piperazine compounds effectively inhibit human acetylcholinesterase (AChE), indicating potential use in treating neurodegenerative disorders like Alzheimer's disease .

- In Vivo Models : Animal studies have reported significant reductions in anxiety-like behaviors when administered with piperazine derivatives, suggesting their therapeutic potential in anxiety disorders .

Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antidepressant | Serotonin reuptake inhibition | |

| Anxiolytic | GABA receptor modulation | |

| AChE Inhibition | Enzyme blockade |

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of piperazine derivatives. For instance, the introduction of specific substituents on the phenyl rings has been correlated with increased receptor affinity and selectivity for serotonin receptors .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

- Antidepressant Activity :

- Antimicrobial Properties :

- Neuroprotective Effects :

Synthesis and Characterization

The synthesis of 1-(4-Phenylpiperazin-1-yl)-2-((6-(2,4,5-trimethylphenyl)pyridazin-3-yl)thio)ethanone typically involves multi-step reactions starting from readily available precursors. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Synthesis Overview

-

Starting Materials :

- Piperazine derivatives and pyridazine-based thioethers are commonly used as starting materials.

-

Reaction Conditions :

- The reactions are often conducted under controlled temperatures with solvents like acetonitrile or ethanol to facilitate product formation.

-

Characterization Techniques :

- Techniques such as IR spectroscopy, NMR (both 1H and 13C), and elemental analysis are crucial for confirming the identity and purity of the synthesized compound.

Case Study 1: Antidepressant Activity

In a study examining various piperazine derivatives, it was found that modifications to the piperazine ring significantly influenced serotonin receptor binding affinity, leading to enhanced antidepressant effects compared to standard treatments .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on a series of thioether-containing compounds demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted how structural variations could optimize antimicrobial efficacy .

Eigenschaften

IUPAC Name |

1-(4-phenylpiperazin-1-yl)-2-[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4OS/c1-18-15-20(3)22(16-19(18)2)23-9-10-24(27-26-23)31-17-25(30)29-13-11-28(12-14-29)21-7-5-4-6-8-21/h4-10,15-16H,11-14,17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZISEMMPYVCVSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C2=NN=C(C=C2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.